Physicochemical Properties and Synthetic Profiling of[4,5-Dibromo-6-oxo-1(6H)-pyridazinyl]methyl Acetate
Physicochemical Properties and Synthetic Profiling of[4,5-Dibromo-6-oxo-1(6H)-pyridazinyl]methyl Acetate
A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists
Executive Summary
In the landscape of medicinal chemistry, the pyridazinone scaffold represents a privileged pharmacophore, frequently utilized in the development of phosphodiesterase inhibitors, aldose reductase inhibitors, and novel agrochemicals. [4,5-Dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate (CAS: 231613-44-8) is a highly specialized intermediate that marries this active core with an acetoxymethyl prodrug moiety. As application scientists, understanding the physicochemical behavior, synthetic causality, and mechanistic cleavage of this compound is critical for downstream drug formulation and analog development. This guide provides an in-depth analysis of its structural properties, a self-validating synthetic protocol, and its enzymatic activation pathway.
Molecular Architecture & Physicochemical Profiling
The structural identity of [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate is defined by two heavy bromine atoms at the C4 and C5 positions of the pyridazinone ring, which significantly enhance the molecule's lipophilicity and metabolic stability. The N1 position is functionalized with an acetoxymethyl group (–CH₂–O–CO–CH₃). This specific functionalization is a classic strategy to mask the polar N–H bond of the parent pyridazinone, thereby increasing membrane permeability .
To facilitate formulation modeling and analytical tracking, the core physicochemical and topological properties of the compound are summarized below :
| Property | Quantitative Value / Description |
| Chemical Name | [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate |
| CAS Registry Number | 231613-44-8 |
| Molecular Formula | C₇H₆Br₂N₂O₃ |
| Molecular Weight | 325.94 g/mol |
| Hydrogen Bond Donors | 0 (Masked by acetoxymethyl group) |
| Hydrogen Bond Acceptors | 4 (Carbonyl oxygens, ring nitrogen) |
| Rotatable Bonds | 3 (N–CH₂, CH₂–O, O–CO) |
| Topological Polar Surface Area (TPSA) | ~59 Ų |
Synthetic Methodology: N-Alkylation Dynamics
The synthesis of this compound relies on the selective N-alkylation of the ambident 4,5-dibromo-3(2H)-pyridazinone anion. The protocol below is designed as a self-validating system, ensuring that each step provides measurable feedback to the chemist before proceeding .
Step-by-Step Protocol
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Deprotonation & Anion Generation :
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Action: Dissolve 1.0 equivalent of 4,5-dibromo-3(2H)-pyridazinone in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add 1.5 equivalents of finely powdered, anhydrous potassium carbonate (K₂CO₃). Stir at 25 °C for 30 minutes.
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Causality: K₂CO₃ is specifically chosen as a mild, insoluble inorganic base. Unlike stronger bases (e.g., NaH), it prevents the competitive hydrolysis of the electrophile and thermodynamically favors N-alkylation over O-alkylation. DMF, a polar aprotic solvent, accelerates the Sₙ2 displacement by poorly solvating the nucleophilic nitrogen anion, thereby maximizing its reactivity.
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Electrophilic Addition :
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Action: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add 1.2 equivalents of chloromethyl acetate (or bromomethyl acetate).
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Causality: The Sₙ2 reaction between the pyridazinyl anion and the halomethyl acetate is highly exothermic. Cooling to 0 °C suppresses side reactions, such as the degradation of the electrophile or polyalkylation.
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In-Process Validation (TLC) :
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Action: Allow the mixture to slowly warm to room temperature over 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase.
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Validation: The reaction is deemed complete when the highly polar starting material spot disappears, replaced by a distinct, less polar, UV-active product spot.
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Quench & Extraction :
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Action: Pour the reaction mixture into ice-cold distilled water (3x the reaction volume). Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with saturated brine (5 × 50 mL).
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Causality: The ice-water quench rapidly precipitates the product and dissolves the inorganic salts. Extensive brine washing is critical to partition and remove residual DMF from the organic phase, which would otherwise interfere with crystallization.
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Purification :
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Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure target compound.
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Figure 1: Base-catalyzed N-alkylation workflow for synthesizing CAS 231613-44-8.
Mechanistic Pharmacology: The Acetoxymethyl Prodrug Concept
The incorporation of the acetoxymethyl group transforms the parent pyridazinone into a biolabile prodrug. This structural modification drops the hydrogen bond donor count to zero, significantly lowering the desolvation energy required for the molecule to cross lipid bilayers.
Once the compound enters the intracellular environment, it acts as a substrate for ubiquitous carboxylesterases. The cleavage mechanism follows a predictable, thermodynamically driven two-step cascade :
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Enzymatic Hydrolysis : Intracellular esterases attack the terminal carbonyl of the acetate group. This hydrolysis releases acetic acid and generates a highly unstable N-hydroxymethyl pyridazinone intermediate.
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Spontaneous Deformylation : The N-hydroxymethyl intermediate cannot be isolated under physiological conditions. It rapidly and spontaneously collapses, releasing a molecule of formaldehyde and yielding the active, free N–H pyridazinone moiety.
Figure 2: Enzymatic activation cascade of the acetoxymethyl prodrug moiety.
Analytical Validation and Quality Control
To ensure the integrity of the synthesized[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate, the following self-validating analytical checks must be performed:
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LC-MS Profiling : Electrospray ionization (ESI) should reveal an isotopic pattern characteristic of a dibrominated species (a distinct 1:2:1 triplet in the mass spectrum) corresponding to the [M+H]⁺ ion at m/z ~326.9.
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¹H NMR Spectroscopy (CDCl₃) : The success of the N-alkylation is definitively proven by the presence of a sharp singlet integrating to 2 protons at approximately δ 5.8–6.1 ppm (the N–CH₂–O methylene bridge), and a 3-proton singlet at δ 2.1 ppm corresponding to the acetate methyl group. The disappearance of the broad N–H proton signal from the starting material validates complete conversion.
References
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Pradere, U., et al. "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews, 2014. Available at:[Link]
- European Patent Office. "3(2H)Pyridazinone, process for its preparation and anti-allergic agent containing it." EP0201765A2.
